molecular formula C8H14O2 B14304403 1-Hydroxyoct-7-EN-4-one CAS No. 121723-80-6

1-Hydroxyoct-7-EN-4-one

Cat. No.: B14304403
CAS No.: 121723-80-6
M. Wt: 142.20 g/mol
InChI Key: VTUMZIFGQBQRIX-UHFFFAOYSA-N
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Description

1-Hydroxyoct-7-EN-4-one is an organic compound with the molecular formula C8H14O2 It features a hydroxyl group (-OH) and a ketone group (C=O) within its structure, making it a versatile molecule in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxyoct-7-EN-4-one can be synthesized through various organic reactions. One common method involves the oxidation of 1-octen-4-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired ketone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes. For instance, the use of metal catalysts like palladium or platinum can facilitate the selective oxidation of 1-octen-4-ol to produce the compound efficiently. The choice of solvent and reaction temperature are crucial factors in optimizing the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxyoct-7-EN-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-octenoic acid.

    Reduction: Formation of 1-octen-4-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Hydroxyoct-7-EN-4-one has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxyoct-7-EN-4-one involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate enzyme activity, influence metabolic pathways, and affect cellular processes.

Comparison with Similar Compounds

    1-Hydroxy-7-octen-4-one: Similar structure but with different positional isomers.

    1-Hydroxy-7-octen-3-one: Another positional isomer with distinct reactivity.

    1-Hydroxy-7-octen-2-one: Differing in the position of the ketone group.

Uniqueness: 1-Hydroxyoct-7-EN-4-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and industrial applications.

Properties

CAS No.

121723-80-6

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-hydroxyoct-7-en-4-one

InChI

InChI=1S/C8H14O2/c1-2-3-5-8(10)6-4-7-9/h2,9H,1,3-7H2

InChI Key

VTUMZIFGQBQRIX-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)CCCO

Origin of Product

United States

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